molecular formula C13H15NO B2813173 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one CAS No. 2189710-77-6

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one

Cat. No.: B2813173
CAS No.: 2189710-77-6
M. Wt: 201.269
InChI Key: ZSELNZBVQPPLIH-UHFFFAOYSA-N
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Description

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one is a small organic molecule featuring a four-membered azetidine ring substituted with a benzyl group at the 3-position, conjugated to a prop-2-en-1-one (α,β-unsaturated ketone) moiety.

Properties

IUPAC Name

1-(3-benzylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-9-12(10-14)8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSELNZBVQPPLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one typically involves the reaction of benzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate azetidinone ring, which is then functionalized to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of various substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break the azetidinone ring, yielding amines and carboxylic acids.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Alkyl halides, amines

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Scientific Research Applications

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one involves its interaction with the colchicine-binding site on tubulin. This interaction inhibits the polymerization of tubulin, leading to the destabilization of microtubules. As a result, the compound can arrest the cell cycle in the G2/M phase, inducing apoptosis in cancer cells . The molecular targets and pathways involved include:

    Tubulin: Inhibition of tubulin polymerization

    Cell Cycle Arrest: Induction of G2/M phase arrest

    Apoptosis: Activation of apoptotic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

  • Amino vs. Benzyl Groups: The compound (E)-1-(3-aminoazetidin-1-yl)-3-(o-tolyl)prop-2-en-1-one () replaces the benzyl group with an amino substituent.
  • Dimethylamino Substituents: (E)-3-(dimethylamino)-1-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one () features an electron-donating dimethylamino group, which stabilizes the enone system via resonance, contrasting with the benzylazetidine’s inductive electron-withdrawing effects .

Variations in Aryl/ Heteroaryl Substituents

  • Chlorophenyl and Hydroxyphenyl Derivatives : (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one () demonstrates how electron-withdrawing (Cl) and donating (-OH) groups influence electronic properties. The chlorophenyl group increases electrophilicity, while the hydroxyl group enables intramolecular hydrogen bonding, affecting solubility and reactivity compared to the benzylazetidine derivative .
  • Fluorophenyl and Diphenylamino Chalcones: (E)-3-(4-diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one () highlights extended conjugation and π-stacking capabilities due to aromatic substituents, which may enhance optoelectronic properties compared to the azetidine-containing compound .

Heterocyclic vs. Non-Heterocyclic Systems

  • Triazole Derivatives: 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one () includes a sulfonyl-triazole group, which confers metabolic stability and hydrogen-bond acceptor properties, diverging from the azetidine’s compact structure .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Method Key Properties/Activities Reference
1-(3-Benzylazetidin-1-yl)prop-2-en-1-one 3-Benzylazetidine, enone Not specified Electrophilic enone, lipophilic
(E)-1-(3-Aminoazetidin-1-yl)-3-(o-tolyl)enone 3-Aminoazetidine, o-tolyl Nucleophilic substitution Hydrogen-bond donor
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)enone 4-ClPh, 2-OHPh Claisen-Schmidt High electrophilicity, DFT studied
1-(4-Chlorophenyl)-3-(dimethylamino)sulfon-enone 4-ClPh, dimethylamino, sulfonyl Condensation Antifungal activity
(E)-3-(Diphenylamino)phenyl-4′-FPh enone Diphenylamino, 4′-FPh Claisen-Schmidt Optoelectronic applications

Research Findings and Gaps

  • Structural Insights : The azetidine ring’s strain and conformation may enhance reactivity in cycloaddition reactions compared to larger heterocycles (e.g., pyrrole) .
  • Biological Potential: Analogous chalcones and sulfonamides exhibit bioactivity, suggesting the target compound warrants pharmacological screening .
  • Computational Gaps : Quantum chemical descriptors (e.g., HOMO-LUMO, dipole moments) for the target compound are absent in the literature, limiting mechanistic understanding .

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